molecular formula C11H9ClN2O B1361747 3-Chloro-6-(2-methoxyphenyl)pyridazine CAS No. 949468-94-4

3-Chloro-6-(2-methoxyphenyl)pyridazine

Cat. No. B1361747
M. Wt: 220.65 g/mol
InChI Key: ZCKBVNDUEOLHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-6-(2-methoxyphenyl)pyridazine” is a chemical compound with the CAS Number: 949468-94-4 . It has a molecular weight of 220.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “3-Chloro-6-(2-methoxyphenyl)pyridazine” can be represented by the InChI code: 1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“3-Chloro-6-(2-methoxyphenyl)pyridazine” is a powder that is stored at room temperature . Its molecular weight is 220.66 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Biological Properties : Pyridazine derivatives, including variants similar to 3-Chloro-6-(2-methoxyphenyl)pyridazine, have been synthesized and studied for their biological properties such as anti-tumor and anti-inflammatory activities. The synthesis process often involves characterization techniques like NMR, IR, and mass spectral studies, complemented by single-crystal X-ray diffraction for structure confirmation (Sallam et al., 2021).

  • Density Functional Theory (DFT) Analysis : Detailed DFT calculations are employed to understand the electronic properties of these compounds. This includes analyzing the HOMO-LUMO energy levels, energy gap, and other quantum chemical parameters, which are crucial for determining their reactivity and potential applications (Sallam et al., 2021).

Medicinal Chemistry and Pharmacology

  • Antiviral Properties : Some derivatives of pyridazine, similar in structure to 3-Chloro-6-(2-methoxyphenyl)pyridazine, have shown promising results as antiviral agents. For instance, compounds have been identified that inhibit rhinoviruses at concentrations that do not affect cell growth, suggesting their potential in developing new antiviral therapies (Andries et al., 2005).

  • Antibacterial Activities : Novel thieno[2,3-c]pyridazine derivatives, related to 3-Chloro-6-(2-methoxyphenyl)pyridazine, have been synthesized and tested for their antibacterial activities. This research is significant in the search for new antimicrobial agents (Al-Kamali et al., 2014).

Agricultural Chemistry

  • Herbicidal Applications : Some pyridazine derivatives have shown herbicidal activities, indicating their potential use in agriculture. For instance, specific derivatives effectively inhibited plant growth in pre-emergence tests, offering insights into developing new herbicides (Tamura & Jojima, 1963).

  • bicidal-activities-novel-3nsubstituted-xu/a645e6f51f5f522984d8e50ef7973484/?utm_source=chatgpt).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-Chloro-6-(2-methoxyphenyl)pyridazine” are not available, related compounds like 3-Chloro-6-phenylpyridazine may be used in the synthesis of 6-substituted phenyl-2-(3í-substituted phenylpyridazin-6í-yl)-2,3,4,5-tetrahydropyridazin-3-ones .

properties

IUPAC Name

3-chloro-6-(2-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKBVNDUEOLHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650106
Record name 3-Chloro-6-(2-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2-methoxyphenyl)pyridazine

CAS RN

949468-94-4
Record name 3-Chloro-6-(2-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2-methoxyphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2-methoxyphenyl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(2-methoxyphenyl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(2-methoxyphenyl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(2-methoxyphenyl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(2-methoxyphenyl)pyridazine

Citations

For This Compound
1
Citations
K Urgin, C Aubé, M Pipelier, V Blot… - European Journal of …, 2013 - Wiley Online Library
The cross‐coupling reactions of 3,6‐dihalopyridazines with triaryl‐ or triheteroarylbismuth compounds were performed under palladium catalysis. The reaction was highly …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.